molecular formula C15H17NO2 B13514674 tert-Butyl 6-amino-2-naphthoate

tert-Butyl 6-amino-2-naphthoate

Cat. No.: B13514674
M. Wt: 243.30 g/mol
InChI Key: JOUVHQKJTOFDPS-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 6-amino-2-naphthoate is a chemical building block of interest in organic synthesis and medicinal chemistry research. It features a naphthalene core substituted with an amino group and a tert-butyl ester, making it a versatile intermediate for constructing more complex molecules . Research Applications and Value This compound is primarily valued as a key synthetic precursor . The naphthalene ring system is a privileged scaffold in drug discovery, found in numerous therapeutic agents . The presence of both an amino group and a protected carboxylic acid (in the form of an ester) on the aromatic core allows for selective, multi-step synthesis. The amine can be used to form amide or urea linkages, while the tert-butyl ester can be cleaved under acidic conditions to reveal the free carboxylic acid for further derivatization . This makes this compound a valuable synthon for the development of novel compounds, including potential ligands for various biological targets. For instance, closely related 2-naphthoic acid derivatives have been explored as high-affinity antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory and immune responses . Handling and Safety For Research Use Only . This product is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment before use.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 6-aminonaphthalene-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,16H2,1-3H3

InChI Key

JOUVHQKJTOFDPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-2-naphthoate typically involves the esterification of 6-amino-2-naphthoic acid with tert-butanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or boron trifluoride diethyl etherate. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with tert-butanol to form the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the handling of reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted naphthoates .

Scientific Research Applications

tert-Butyl 6-amino-2-naphthoate is a chemical compound with potential applications as a building block in the synthesis of various molecules. While the provided search results do not offer explicit applications for this compound, they do shed light on related compounds and their uses, which can help infer potential applications.

N-Biotinyl-6-amino-2-naphthoic acid N-Biotinyl-6-amino-2-naphthoic acid, a biotin derivative, may be relevant in biological assays .

2-Naphthoic acid 2-Naphthoic acid derivatives have potential in developing high-affinity P2Y14R fluorescent probes .

  • These probes could be used in place of radioligands in pharmaceutical research and drug discovery .
  • Certain analogues of 2-naphthoic acid may not be optimal for in vivo or tissue-based assays due to low bioavailability and stability .

Naphthyl-polyamine conjugates Naphthyl-polyamine conjugates have been investigated as antimicrobials and antibiotic enhancers .

  • Certain lipophilic analogues demonstrated growth inhibition properties against Staphylococcus aureus (including MRSA) and Escherichia coli .
  • Some naphthyl-substituted end groups were largely inactive against microbes, with a few exceptions exhibiting activity against MRSA, A. baumannii, and C. neoformans .

Bromodomain BRD4 inhibitors Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives, which contain a tert-butyl ester group, are being researched as bromodomain BRD4 inhibitors for treating cancer . Biological assays have been performed for BRD4 BD1 and BD2 binding, cell proliferation, and inhibition of MYC expression .

Other considerations

  • Esters, including tert-butyl esters, can be converted to other functional groups via transesterification and aminolysis reactions .
  • The current and long-term health of 14.4 million children and adolescents is affected by obesity .
  • The scientific and medical community’s understanding of obesity is constantly evolving .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-2-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active naphthoic acid derivative. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs:

6-tert-Butyl-2-naphthoic acid (): Structure: Lacks the amino group at the 6-position but shares the tert-butyl ester and naphthalene backbone. Synthesis: Produced via acid-catalyzed cyclization and subsequent oxidation. Distillation with CaO yields derivatives like 1-methyl-7-tert-butylnaphthalene (b.p. 151–152°C at 14 mm Hg) . Derivatives: Forms crystalline adducts (e.g., picrate, m.p. 95°C; styphnate, m.p. 129°C) .

tert-Butyl-protected intermediates ():

  • Examples : tert-Butyldimethylsilyl ethers and esters (e.g., compound 6 in ).
  • Role : The tert-butyl group is commonly used to protect reactive functional groups during synthesis, enhancing stability and solubility .

This could influence solubility (e.g., in aqueous media) and enable participation in conjugation or hydrogen bonding.

Comparative Data Table

Compound Functional Groups Key Properties/Data Source
6-tert-Butyl-2-naphthoic acid COOH, tert-butyl b.p. 151–152°C (14 mm Hg); crystalline derivatives
tert-Butyl esters (general) COOt-Bu Enhanced steric protection, stability
tert-Butyl 6-amino-2-naphthoate (hypothetical) COOt-Bu, NH₂ No direct data—inferred higher polarity N/A

Research Findings and Limitations

  • Spectroscopic Gaps: While provides NMR data for unrelated compounds (e.g., Zygocaperoside), such methods could theoretically resolve the structure of this compound if synthesized .

Q & A

Q. What are the key challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Optimize Boc deprotection steps to minimize side reactions (e.g., tert-butyl carbocation formation). Use continuous flow reactors for exothermic steps (esterification) to improve safety and yield. Validate batch consistency via DOE (Design of Experiments) .

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